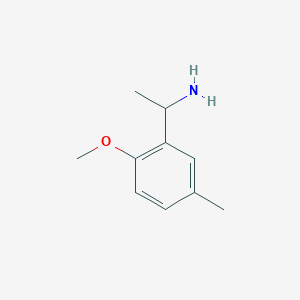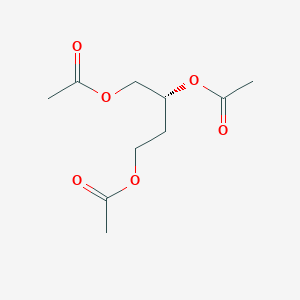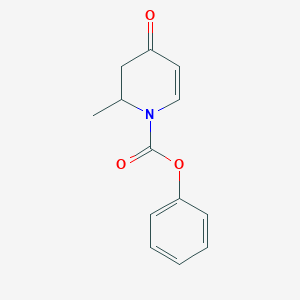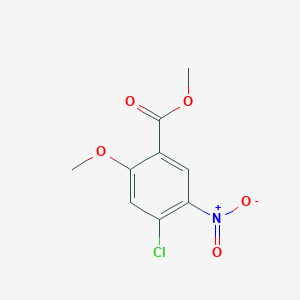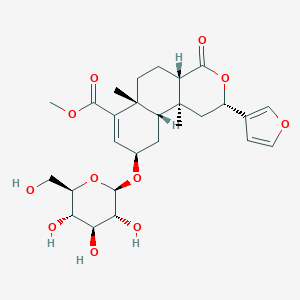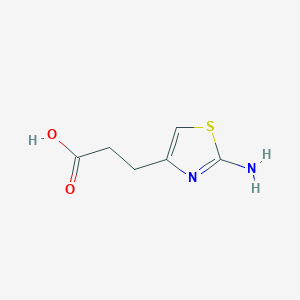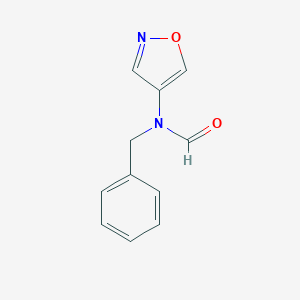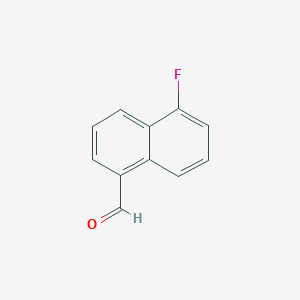![molecular formula C8H14N2O2 B011342 4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one CAS No. 106663-35-8](/img/structure/B11342.png)
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one, commonly known as HMDA, is a cyclic organic compound with a spirocyclic structure. It has gained significant attention in recent years due to its potential applications in scientific research. HMDA is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific manner.
作用機序
The mechanism of action of HMDA is not fully understood, but it is believed to interact with biological systems through hydrogen bonding and electrostatic interactions. HMDA has been shown to bind to proteins, such as bovine serum albumin and human serum albumin, and it has been suggested that this binding may be responsible for its biological activity.
生化学的および生理学的効果
HMDA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. Additionally, HMDA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. HMDA has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related conditions.
実験室実験の利点と制限
One advantage of using HMDA in lab experiments is its unique structure, which allows it to interact with biological systems in a specific manner. Additionally, HMDA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using HMDA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in biological systems.
将来の方向性
There are many future directions for research involving HMDA. One area of research could be the development of new antibiotics based on the structure of HMDA. Additionally, further research could be done to better understand the mechanism of action of HMDA and its interactions with biological systems. Another area of research could be the development of new drugs based on the anti-inflammatory and antioxidant properties of HMDA. Finally, research could be done to explore the potential use of HMDA in the treatment of various oxidative stress-related conditions.
合成法
HMDA can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with 1,2-diaminobenzene, the reaction of 1,2-diaminobenzene with methyl vinyl ketone, and the reaction of 2,4-pentanedione with 1,2-diaminocyclohexane. The most common method for synthesizing HMDA is the reaction of 2,4-pentanedione with 1,2-diaminobenzene. This method involves the reaction of the two compounds in the presence of a catalyst, such as sodium acetate, under reflux conditions. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
HMDA has been used in various scientific research applications, including the development of new drugs and the study of biological systems. HMDA has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics. Additionally, HMDA has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. HMDA has also been used in the study of biological systems, such as the interaction between proteins and small molecules.
特性
CAS番号 |
106663-35-8 |
|---|---|
製品名 |
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
4-hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-10-6(11)8(9-7(10)12)4-2-3-5-8/h6,11H,2-5H2,1H3,(H,9,12) |
InChIキー |
YSZQZUIUBUYNAS-UHFFFAOYSA-N |
SMILES |
CN1C(C2(CCCC2)NC1=O)O |
正規SMILES |
CN1C(C2(CCCC2)NC1=O)O |
同義語 |
1,3-Diazaspiro[4.4]nonan-2-one,4-hydroxy-3-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



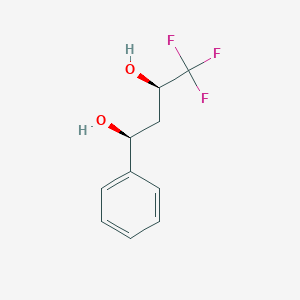
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)

